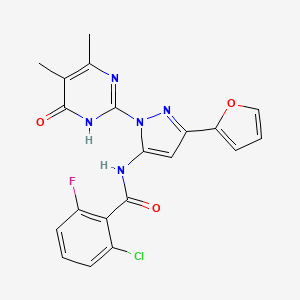

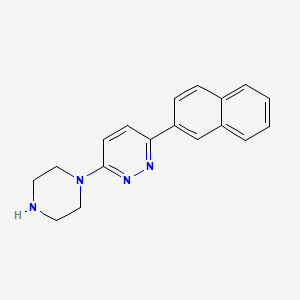

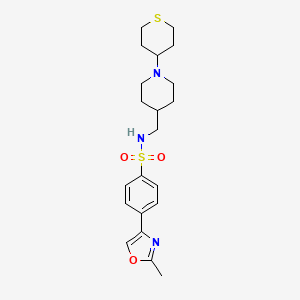

![molecular formula C23H25N3O3 B2651970 Methylethyl 2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetate CAS No. 955453-64-2](/img/structure/B2651970.png)

Methylethyl 2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzimidazoles are a class of organic compounds that are widely used in medicinal chemistry and as corrosion inhibitors . They contain nitrogen atoms in their structure and can mimic properties of DNA bases . Benzimidazoles and their derivatives have been mentioned in the literature as corrosion inhibitors for steels, pure metals, and alloys .

Synthesis Analysis

Benzimidazoles can be synthesized through various methods. One common method involves the condensation of o-phenylenediamine with carboxylic acids . The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings possessing nitrogen-containing functional groups at the ortho position with various reagents .Molecular Structure Analysis

The molecular structure of benzimidazoles is characterized by a fused ring structure consisting of a benzene ring and an imidazole ring . The exact structure of “Methylethyl 2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetate” would depend on the specific arrangement and bonding of its constituent atoms .Chemical Reactions Analysis

Benzimidazoles can participate in a variety of chemical reactions. They are known to exhibit biological activities and are used for spectral and catalytic properties . The specific reactions that “this compound” can undergo would depend on its exact molecular structure.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact molecular structure. For benzimidazoles, these properties can include solubility in water, melting point, and acidity . The specific properties of “this compound” would depend on its molecular structure .Wissenschaftliche Forschungsanwendungen

Cancer Treatment Research

Methylethyl 2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetate, a derivative of benzimidazole carboxamide, has been explored for its potential in cancer treatment. Studies have identified certain derivatives, such as ABT-888, exhibiting potent activity against PARP-1 and PARP-2 enzymes, demonstrating effectiveness in combination therapies for cancers like melanoma and breast cancer (Penning et al., 2009).

Electrochemical Applications

Research on carbon film electrodes in ionic liquid media has involved derivatives like 1-butyl-1-methylpyrrolidinium, which shows significant electrochemical behavior, indicating potential applications in electrochemical sensing and biosensing systems (Pauliukaitė et al., 2008).

Corrosion Inhibition

A theoretical study of benzimidazole derivatives like 2-methylbenzimidazole has been conducted to understand their role as corrosion inhibitors. The results align well with experimental data, suggesting practical applications in protecting metals against corrosion (Obot & Obi-Egbedi, 2010).

Anticancer Evaluation

Studies have synthesized various benzimidazole derivatives, such as 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole, and evaluated their anticancer potential. Some compounds have shown significant activity against breast cancer cell lines (Salahuddin et al., 2014).

Wirkmechanismus

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. Some benzimidazoles may be harmful if swallowed or in contact with skin . The specific safety and hazards of “Methylethyl 2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetate” would depend on its exact properties.

Zukünftige Richtungen

The future directions in the study of benzimidazoles and their derivatives could involve the development of new synthesis methods, the exploration of new applications, and the investigation of their biological activities . The future directions for “Methylethyl 2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetate” would depend on its specific properties and potential applications.

Eigenschaften

IUPAC Name |

propan-2-yl 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)benzimidazol-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-16(2)29-22(28)15-26-20-11-7-6-10-19(20)24-23(26)18-12-21(27)25(14-18)13-17-8-4-3-5-9-17/h3-11,16,18H,12-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQQVTNCPJHXPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide](/img/structure/B2651905.png)

![6-(4-fluorophenyl)-3-methyl-N-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2651906.png)

![2-Chloro-N-[3-(4-chlorophenyl)cyclohex-2-en-1-yl]acetamide](/img/structure/B2651908.png)